9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine
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Overview
Scientific Research Applications
Anticancer Activity
Acridine derivatives, including “9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine”, have shown significant potential in cancer treatment . Their unique planar ring structure allows them to act as DNA intercalators , inhibiting topoisomerase or telomerase enzymes . This interaction with DNA and related enzymes is primarily responsible for their mode of action against cancer .
Antimicrobial Activity
Acridine derivatives have demonstrated antimicrobial properties . They have been used as effective disinfectants and anti-bacterials . The planar form of these compounds allows for intercalation into double-stranded DNA, which can disrupt the function of bacterial cells .
Antiviral Activity
Acridine derivatives have also shown antiviral activities . Their ability to interact with DNA and inhibit certain enzymes can potentially disrupt the life cycle of viruses .
Alzheimer’s Disease Treatment
Acridine derivatives have been found to be effective inhibitors of acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter. This property makes them potential candidates for the treatment of Alzheimer’s disease .
Antiparasitic Activity
Acridine derivatives have demonstrated antiparasitic properties . Their ability to interact with DNA and inhibit certain enzymes can potentially disrupt the life cycle of parasites .
Industrial Applications
Beyond their medicinal applications, acridine derivatives have found significant use in industries such as organoelectronics, photophysics, and material sciences . They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .
Mechanism of Action
Target of Action
Acridine derivatives, which this compound is a part of, are known to interact with dna .
Mode of Action
Acridine derivatives are known to intercalate into double-stranded dna . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helical structure due to the intercalation of acridine derivatives can impact biological processes involving dna and related enzymes .
Result of Action
The intercalation of acridine derivatives into dna can lead to changes in the structure of the dna, which can impact various biological processes .
properties
IUPAC Name |
9,11-dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO/c1-22-16-4-2-3-14-13(16)6-5-10-7-11-8-12(19)9-15(20)18(11)21-17(10)14/h2-4,7-9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVWJIGWQLAJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=CC4=CC(=CC(=C4N=C32)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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